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An In-Depth Technical Guide to Methyl Morpholine-2-Carboxylate Hydrochloride

Abstract: This guide provides a comprehensive technical overview of Methyl Morpholine-2-
carboxylate Hydrochloride, a pivotal heterocyclic building block in modern medicinal
chemistry and organic synthesis. We delve into its fundamental physicochemical properties,
provide validated protocols for its synthesis and purification, detail robust analytical methods for
quality control, explore its chemical reactivity, and discuss its strategic application in drug
discovery. This document is intended for researchers, chemists, and drug development
professionals seeking a thorough understanding of this versatile compound.

Core Physicochemical Characterization

A precise understanding of a molecule's fundamental properties is the bedrock of its effective
application. Methyl morpholine-2-carboxylate hydrochloride is a chiral heterocyclic
compound whose utility is defined by the interplay between its morpholine core, ester
functionality, and its nature as a hydrochloride salt.
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Identification and Nomenclature

Accurate identification is critical for sourcing, synthesis, and regulatory compliance. The
compound is cataloged under several identifiers across chemical databases.

Parameter Value Source(s)

methyl morpholine-2-
IUPAC Name ) [1]
carboxylate;hydrochloride

Methyl 2-

Synonyms morpholinecarboxylate [2]
hydrochloride

CAS Number 937063-34-8 (Racemic) [2]
1352709-55-7 ((R)-

CAS Number ) [3]
enantiomer)

CAS Number 1417789-45-7 ((S)-enantiomer)

Molecular Formula CeH12CINOs [2]

Molecular Weight 181.62 g/mol [2]
DYMNXWIUMADROW-

InChl Key [1]

UHFFFAOYSA-N (Racemic)

Structural Features and Physicochemical Properties

The molecule's structure is deceptively simple, yet each component contributes significantly to
its overall behavior. It features a six-membered morpholine ring, which imparts favorable
pharmacokinetic properties in drug candidates, such as improved aqueous solubility and
metabolic stability.[4] The methyl ester at the C-2 position provides a reactive handle for further
synthetic elaboration, while the hydrochloride salt form ensures the compound is typically a
stable, crystalline solid with enhanced solubility in polar solvents compared to its free base
form.
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Property

Specification

Rationale and Scientific
Insight

Appearance

White to off-white solid

The ionic character of the
hydrochloride salt favors the
formation of a crystalline
lattice, resulting in a solid state

at room temperature.

Purity

297% (Typical)

For use as a synthetic building
block, high purity is essential to
prevent the introduction of
impurities into subsequent
reaction steps, which can
complicate purification and

reduce yields.

Solubility

Soluble in water and polar
protic solvents (e.g., methanol,

ethanol).

The protonated amine
(@ammonium chloride)
significantly increases polarity
and the potential for hydrogen

bonding with water molecules.

Storage

Store under an inert
atmosphere, at room

temperature, in a dry place.

The compound is hygroscopic
and the ester functionality is
susceptible to hydrolysis over
time, especially in the
presence of moisture. An inert
atmosphere prevents oxidative

degradation.[2]

Synthesis and Purification: A Validated Approach

Areliable and scalable synthesis is paramount for the practical application of any chemical

building block. While numerous methods exist for constructing the morpholine scaffold, we

present a robust, three-stage pathway starting from common precursors.[5][6] This approach is

designed for high throughput and avoids chromatographic purification, a key consideration for

process chemistry.[7]
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Retrosynthetic Analysis

The logic for the synthesis flows backward from the target molecule. The final salt is formed
from its free base, which is the product of a standard esterification. The necessary precursor,
morpholine-2-carboxylic acid, can be synthesized from simpler, acyclic starting materials, often
involving a nitrogen-protecting group like Boc (tert-butyloxycarbonyl) to control reactivity.

(Methyl Morpholine-2-carboxylate HCD

[H+]

Boc Deprotection &
Salt Formation

Methyl Morpholine-2-carboxylate
(Free Base)

[H+], MeOH

Fischer Esterification

G\I-BOC-Morpholine-2-carboxylic AcicD

:

Intramolecular Cyclization

Acyclic Amino Alcohol Precursor
(e.g., from Epichlorohydrin)
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Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis and Isolation

This protocol synthesizes the target compound via an N-Boc protected intermediate, which
ensures clean reactions and high yields.

Stage 1: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid[7]

o Rationale: This stage constructs the core heterocyclic ring. Starting from a chiral precursor
like (S)-epichlorohydrin allows for an enantiomerically pure product. The Boc group protects
the amine, preventing it from acting as a competing nucleophile during subsequent steps.

e Methodology:

o A solution of (S)-epichlorohydrin is reacted with an appropriate amino alcohol derivative
under basic conditions to form an acyclic intermediate.

o This intermediate undergoes intramolecular cyclization, often promoted by a base like
sodium hydride (NaH), to close the morpholine ring.

o The primary alcohol of the resulting N-Boc-2-hydroxymethylmorpholine is then oxidized to
a carboxylic acid. Acommon method involves oxidation with sodium hypochlorite (NaOCI)
in the presence of a catalyst.[8]

o Work-up: The reaction is quenched, and the pH is adjusted to <2 with concentrated HCI.
This protonates the carboxylic acid, allowing it to be extracted from the aqueous phase
into an organic solvent like dichloromethane (CHzClz). The organic extracts are combined,
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to
yield the crude N-Boc-protected acid.

Stage 2: Fischer Esterification to form N-Boc-Methyl Morpholine-2-carboxylate

o Rationale: This classic reaction converts the carboxylic acid to its corresponding methyl
ester.[9] The reaction is an equilibrium, so using methanol as the solvent drives the reaction
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toward the product side by Le Chatelier's principle.[10] A strong acid catalyst is required to
protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

o Methodology:

o Dissolve the N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a large excess of anhydrous
methanol.

o Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric
acid (Hz2S0a4, ~0.1 eq).

o Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours,
monitoring by TLC or LC-MS until the starting material is consumed.

o Work-up: Cool the reaction mixture and carefully neutralize the acid with a saturated
solution of sodium bicarbonate. Extract the product into ethyl acetate, wash the organic
layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to
yield the protected ester.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

o Rationale: The final step removes the Boc protecting group and simultaneously forms the
desired hydrochloride salt. This is efficiently achieved by treating the protected ester with a
strong acid.

e Methodology:

o Dissolve the crude N-Boc-methyl morpholine-2-carboxylate from the previous step in a
minimal amount of a suitable solvent like anhydrous 1,4-dioxane or methanol.

o Bubble anhydrous HCI gas through the solution or, more conveniently, add a solution of
HCl in dioxane (e.g., 4 M) in slight excess.

o Stir the mixture at room temperature for 1-2 hours. The product will typically precipitate out

of the solution as a white solid.

o Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold,
non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
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o Dry the resulting white solid under high vacuum to obtain the final product, Methyl
morpholine-2-carboxylate hydrochloride.

Analytical Characterization and Quality Control

A self-validating protocol requires robust analytical methods to confirm the identity, purity, and
integrity of the final compound.

Spectroscopic and Spectrometric Analysis

While experimental spectra are the gold standard, the following predictions, based on
established chemical principles and data from related structures, serve as a reliable guide for
characterization.[11][12]
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Technique

Expected Observations

1H NMR

o (ppm) ~9.0-10.0 (br s, 2H, -NH2*-), 4.2-4.4 (m,
1H, H-2), 4.0-4.1 (m, 1H, H-6eq), 3.8-3.9 (m,
1H, H-3eq), 3.75 (s, 3H, -OCHs3), 3.6-3.7 (m, 1H,
H-6ax), 3.2-3.4 (m, 2H, H-5), 3.0-3.2 (m, 1H, H-
3ax). The broad signal for the ammonium
protons is characteristic. The proton at C-2 will
be a multiplet due to coupling with the C-3

protons.

13C NMR

0 (ppm) ~169-171 (C=0), ~66-68 (C-6), ~63-65
(C-2), ~52-54 (-OCH?3s), ~44-46 (C-3), ~42-44
(C-5). The ester carbonyl is the most downfield
signal. The carbons adjacent to oxygen (C-2, C-
6) are significantly downfield compared to those

adjacent only to nitrogen.

FT-IR

v (cm~1) 2400-2800 (broad, -NH2*- stretch),
1740-1755 (strong, C=0 ester stretch), 1200-
1250 (strong, C-O ester stretch), 1090-1120
(strong, C-O-C ether stretch). The broad
ammonium stretch is a key diagnostic feature of

the hydrochloride salt.

Mass Spec (ESI+)

m/z 146.08 ([M+H]* for free base CeH11NO3),
114.07 (loss of -OCHz), 86.06 (loss of -
COOCHS3). Mass spectrometry will detect the

protonated molecular ion of the free base.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the

purity of non-volatile compounds. For a polar, chiral compound like an amino acid ester

hydrochloride, a reverse-phase method is most suitable.[13][14]

¢ Principle of the Method: The compound is separated on a non-polar stationary phase (C18)

using a polar mobile phase. Purity is determined by integrating the area of the main product
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peak relative to the total area of all detected peaks.

e Detailed HPLC Protocol:

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size). Justification:
Provides excellent retention and resolution for moderately polar organic molecules.

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Justification: TFA acts as an ion-
pairing agent, improving peak shape for the amine, and provides an acidic pH to ensure
the amine remains protonated.

o Mobile Phase B: 0.1% TFA in Acetonitrile. Justification: Acetonitrile is a common organic
modifier that provides good elution strength for reverse-phase chromatography.

o Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5%
B and re-equilibrate for 3 minutes. Justification: A gradient elution is necessary to elute
any potential impurities with a wide range of polarities.

o Flow Rate: 1.0 mL/min.

o Detection: UV at 210 nm. Justification: While the molecule lacks a strong chromophore,
detection at low wavelengths allows for visualization of the ester carbonyl group.

o Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of Mobile
Phase A.

o Acceptance Criteria: Purity = 97.0% (area percent).

Chemical Reactivity and Synthetic Applications

The utility of Methyl morpholine-2-carboxylate hydrochloride as a building block stems from
its well-defined reactive sites, which allow for controlled and predictable synthetic
transformations.

Key Reactive Centers

The molecule's reactivity is governed by the secondary amine (present as an ammonium salt)
and the methyl ester.
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Caption: Primary reactive sites on the free base form.

o Site A (Secondary Amine): In its hydrochloride salt form, the amine is protonated and non-
nucleophilic. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine,
diisopropylethylamine), the lone pair is restored, transforming it into a potent nucleophile.
This allows for N-alkylation, N-acylation, N-arylation, and other amine-centric reactions.

» Site B (Ester Carbonyl): The carbonyl carbon of the ester is electrophilic and susceptible to
attack by nucleophiles. This allows for reactions such as hydrolysis (conversion back to the
carboxylic acid), saponification (base-mediated hydrolysis), amidation (reaction with amines
to form amides), or transesterification (reaction with other alcohols).

Strategic Role in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs.[4] Its presence often confers advantageous ADME (Absorption, Distribution,
Metabolism, and Excretion) properties. Methyl morpholine-2-carboxylate hydrochloride
serves as a versatile starting point for introducing this scaffold.
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Caption: Workflow for incorporating the building block.

o Expert Insight: A common synthetic strategy involves first neutralizing the hydrochloride to
unmask the secondary amine. This free amine can then undergo amide bond formation with
a carboxylic acid of interest (a common step in building drug candidates), yielding an N-acyl
morpholine derivative. The ester at the C-2 position can then be selectively reduced (e.g.,
with lithium aluminum hydride) to the corresponding primary alcohol. This entire sequence
transforms the initial building block into a more complex chiral amino alcohol, ready for
further functionalization, without altering the core morpholine scaffold.

Safety and Handling
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Adherence to safety protocols is non-negotiable in a research environment. Methyl
morpholine-2-carboxylate hydrochloride possesses moderate hazards that require
appropriate handling procedures.[2]

GHS Hazard ldentification

Pictogram Code Hazard Statement Classification

Acute Toxicity, Oral

H302 Harmful if swallowed
(Category 4)
Skin
H315 Causes skin irritation Corrosion/Irritation
(Category 2)
) Serious Eye
Causes serious eye o
H319 o Damage/Irritation
irritation
(Category 2A)
Specific Target Organ

] Toxicity — Single
May cause respiratory
H335 o Exposure (Category
irritation )
3), Respiratory Tract

Irritation

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety
goggles at all times.

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood to avoid inhalation of dust.

o Handling Practices: Avoid generating dust. Use spark-proof tools and avoid sources of
ignition. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

» Spill Response: In case of a spill, cordon off the area. Wear appropriate PPE. For small
spills, carefully sweep up the solid material, avoiding dust generation, and place it in a
sealed container for disposal. For large spills, follow institutional emergency procedures.
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Conclusion

Methyl morpholine-2-carboxylate hydrochloride is a high-value building block whose utility
is firmly established by its structural features. The combination of a pharmaceutically-privileged
morpholine core, a synthetically versatile ester handle, and its formulation as a stable, easy-to-
handle hydrochloride salt makes it an indispensable tool for medicinal chemists. The protocols
and data presented herein provide a validated framework for its synthesis, analysis, and
strategic implementation in the development of novel chemical entities.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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